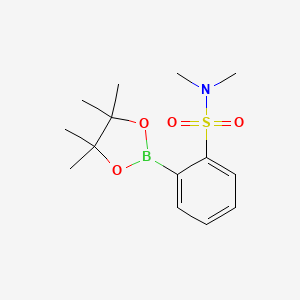

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Vue d'ensemble

Description

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a dioxaborolane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide typically involves the following steps:

Formation of the Sulfonamide Group: The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine.

Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated benzene sulfonamide in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Applications De Recherche Scientifique

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The dioxaborolane moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a sulfonamide.

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Features a benzamide group instead of a sulfonamide.

Uniqueness

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is unique due to the presence of both the sulfonamide and dioxaborolane groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial contexts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Activité Biologique

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide (CAS No. 486422-06-4) is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethylamino group and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 291.2 g/mol. The presence of the boron atom in the dioxaborolane structure is known to influence the compound's reactivity and biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

1. Anticancer Activity

- Inhibition of Cancer Cell Proliferation: Studies indicate that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while demonstrating a 19-fold lesser effect on non-cancer MCF10A cells. This selectivity suggests a potential therapeutic window for targeting cancer cells without affecting normal cells .

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. Additionally, it inhibits key signaling pathways involved in cell proliferation and survival .

2. Antiviral Activity

- Effect on Viral Replication: In preclinical models, the compound demonstrated potent antiviral activity against influenza viruses by reducing viral load significantly in infected mice . The mechanism involves direct inhibition of viral replication processes.

3. Safety Profile

- Toxicity Studies: Subacute toxicity studies in healthy mice indicated that the compound has a favorable safety profile when administered orally at high doses (40 mg/kg). No significant adverse effects were observed during these studies, suggesting that it may be safe for further development as a therapeutic agent .

Data Summary

| Biological Activity | Observations | IC50 Values |

|---|---|---|

| Anticancer | Significant inhibition of MDA-MB-231 cells | 0.126 μM |

| Antiviral | Potent reduction of viral load in infected mice | Not specified |

| Safety Profile | Favorable toxicity profile in mice | High dose: 40 mg/kg |

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 TNBC cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and reduced cell viability compared to controls. The study highlighted its potential as a targeted therapy for aggressive breast cancers .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of this compound against influenza A virus strains. The results showed that it effectively reduced viral replication rates and improved survival rates in infected animal models. This positions the compound as a candidate for further development in antiviral therapeutics .

Propriétés

IUPAC Name |

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10-12(11)21(17,18)16(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNYJHDYPKEINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585962 | |

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-06-4 | |

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.